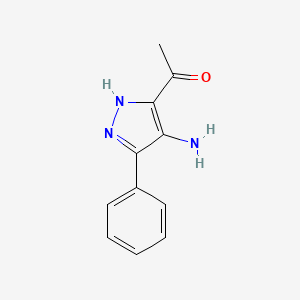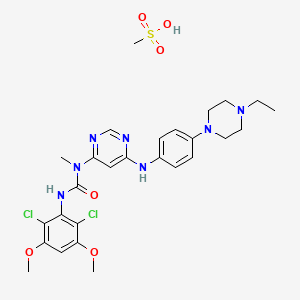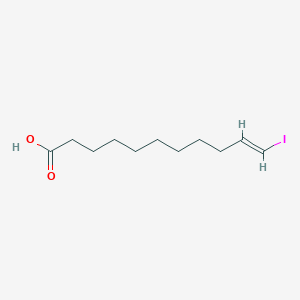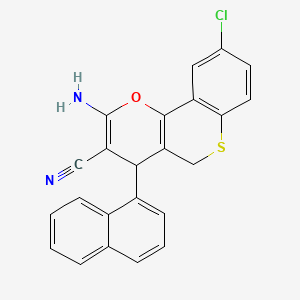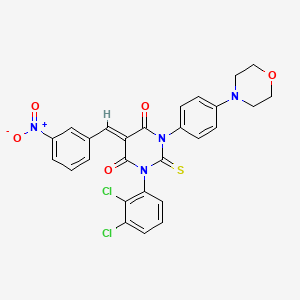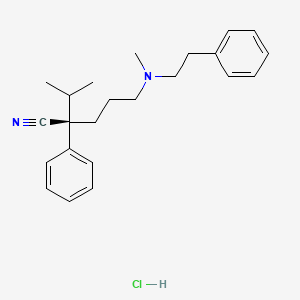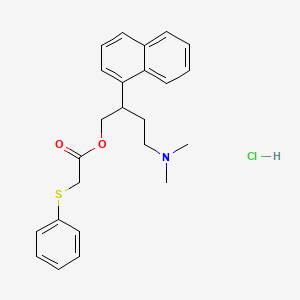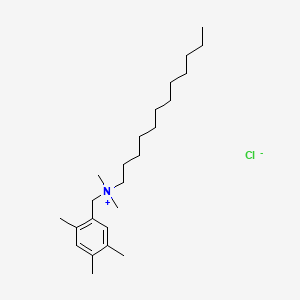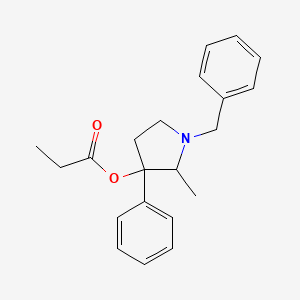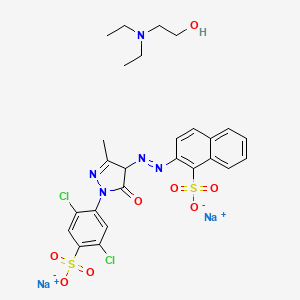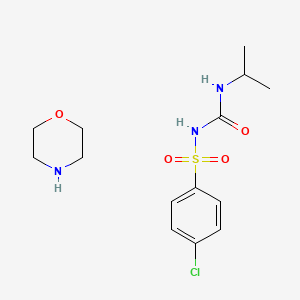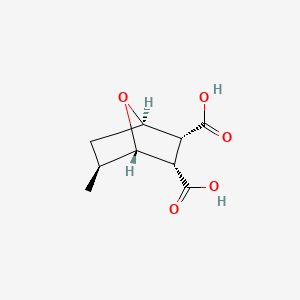
(2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(221)heptane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a seven-membered ring with an oxygen atom and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The resulting adduct is then subjected to hydrolysis to yield the desired dicarboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-exo,3-exo,5-endo)-5-Methyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid: Unique due to its bicyclic structure and the presence of both an oxygen atom and two carboxylic acid groups.
Meldrum’s acid: A cyclic compound with two ester groups, used in organic synthesis for its reactivity.
Norbornene derivatives: Similar bicyclic structures but with different functional groups, used in polymer chemistry and as intermediates in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of a rigid bicyclic framework with reactive carboxylic acid groups, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
109282-30-6 |
|---|---|
Formule moléculaire |
C9H12O5 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
(1R,2R,3S,4S,5S)-5-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-3-2-4-5(8(10)11)6(9(12)13)7(3)14-4/h3-7H,2H2,1H3,(H,10,11)(H,12,13)/t3-,4+,5-,6-,7-/m0/s1 |
Clé InChI |
YSNMFFYDVUEGJH-REQIZBSHSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2[C@@H]([C@@H]([C@H]1O2)C(=O)O)C(=O)O |
SMILES canonique |
CC1CC2C(C(C1O2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


